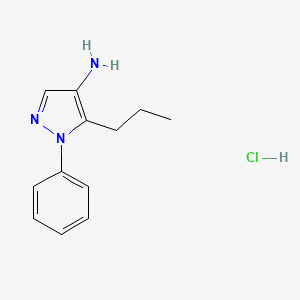

1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-phenyl-5-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10;/h3-5,7-9H,2,6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPOHDFRLZPOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Pyrazole Ring

The core pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. A common route involves:

- Reaction of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate.

- Under acidic or basic conditions, these reactants undergo condensation and cyclization to form the pyrazole nucleus.

Phenylhydrazine + Ethyl acetoacetate → Pyrazole derivative

Step 2: Introduction of the Propyl Group at the 5-Position

The propyl substituent at the 5-position can be introduced via alkylation :

- The pyrazole intermediate with a reactive NH group is treated with propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate.

- This substitution occurs at the nitrogen or carbon position depending on the specific reaction conditions.

Step 3: Functionalization at the 4-Position

To introduce the amino group at the 4-position, nucleophilic substitution or reduction of suitable precursors (like nitro groups or nitriles) can be employed, followed by amination.

Step 4: Formation of the Hydrochloride Salt

The free base is then reacted with hydrochloric acid (HCl), often in an ethanol or methanol solvent, to produce the hydrochloride salt of the compound:

Pyrazol-4-amine + HCl → Pyrazol-4-amine hydrochloride

Green and Nanocatalyst-Assisted Synthesis

Recent advancements focus on environmentally friendly, catalyst-mediated synthesis, often utilizing nanomaterials such as magnetite (Fe₃O₄) nanoparticles functionalized with organic molecules (e.g., tannic acid) to catalyze reactions efficiently.

Methodology:

Preparation of Nanocatalyst: Synthesis of Fe₃O₄@SiO₂@Tannic acid nanoparticles, characterized by techniques like FT-IR, XRD, TEM, and VSM, ensures high surface area and catalytic activity.

-

- Combine phenylhydrazine, appropriate aldehydes (such as phenylsalicylaldehyde), malononitrile, and the nanocatalyst.

- Use mechanochemical methods like ball milling at room temperature, which enhances reaction rates and yields.

-

- Typically performed at 20–25 Hz for 30–60 minutes.

- The process yields the pyrazole core with desired substituents.

-

- The product is isolated by dissolving in hot ethanol.

- The nanocatalyst is magnetically separated, washed, and reused.

Advantages:

- Environmentally friendly (solvent-free or minimal solvent).

- High yields and short reaction times.

- Catalyst recyclability.

Specific Research Findings and Data

Summary of Key Research Findings

- Mechanochemical methods using nanocatalysts like Fe₃O₄@SiO₂@Tannic acid significantly reduce reaction times and improve yields.

- Green chemistry approaches are increasingly preferred, utilizing solvent-free conditions and recyclable catalysts.

- The hydrochloride salt formation is straightforward post-synthesis, involving treatment with HCl in suitable solvents.

Notes on Optimization and Industrial Scale-up

- Continuous flow reactors and automated synthesis can be employed for large-scale production.

- Purification techniques such as recrystallization or chromatography are essential for obtaining high-purity compounds.

- Reaction parameters (temperature, solvent, catalyst loading) should be optimized based on the specific synthetic route.

Chemical Reactions Analysis

1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted pyrazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride has the molecular formula C13H18ClN3 and a molecular weight of approximately 237.73 g/mol. It features a pyrazole ring substituted with a phenyl and propyl group, contributing to its unique chemical behavior and biological activity. The compound appears as a white to off-white powder and is soluble in various solvents, enhancing its utility in research applications.

Medicinal Chemistry

The primary applications of this compound are in medicinal chemistry . Preliminary studies indicate that it exhibits significant anti-inflammatory and analgesic properties, making it a candidate for drug development targeting inflammatory diseases.

Potential Therapeutic Properties:

- Anti-inflammatory : Initial findings suggest that the compound may interact with specific receptors or enzymes involved in inflammatory pathways.

- Analgesic : Its analgesic properties make it suitable for pain management applications.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, possess a wide range of biological activities:

- Antimicrobial : Exhibits activity against various pathogens.

- Anticancer : Potential for developing new anticancer agents.

- Neuroprotective : Investigated for neuroprotective effects in various models .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Substituents (Pyrazole Positions) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-Phenyl-5-propyl-1H-pyrazol-4-amine HCl | 1-Ph, 5-Pr, 4-NH₂·HCl | 1461868-87-0 | C₁₂H₁₅N₃·HCl | 237.73 | Discontinued; anti-inflammatory focus |

| 1-(3-Chlorophenyl)-5-isopropyl-1H-pyrazol-4-amine HCl | 1-3-Cl-Ph, 5-iPr, 4-NH₂·HCl | 1803567-57-8 | C₁₂H₁₅Cl₂N₃ | 284.18 | Chlorine enhances bioactivity |

| 1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl | 1-Et, 5-Me, 4-NH₂·HCl | 1185300-50-8 | C₆H₁₂N₃Cl | 161.63 | Compact structure; high solubility |

| 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 5-4-MeO-Ph, 3-Ph, 1-carboximidamide | — | C₁₇H₁₈N₄O | 294.35 | Carboximidamide group improves binding |

Structural and Pharmacological Insights

Alkyl Chains: The propyl group in the target compound improves lipophilicity compared to the ethyl/methyl variant (CAS 1185300-50-8), impacting membrane permeability . Aromatic Modifications: Methoxy groups (e.g., in compounds) improve solubility but may reduce metabolic stability .

Pharmacological Implications :

Physicochemical and Stability Data

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | LogP | Melting Point (°C) | Stability Notes |

|---|---|---|---|---|

| 1-Phenyl-5-propyl-1H-pyrazol-4-amine HCl | Moderate | 2.8 | Not reported | Hydroscopic; light-sensitive |

| 1-(3-Chlorophenyl)-5-isopropyl-1H-pyrazol-4-amine HCl | Low | 3.5 | >200 | Stable under inert conditions |

| 1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl | High | 1.2 | 150–155 | Prone to hydrolysis |

Biological Activity

1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with a phenyl group and a propyl chain. The synthesis typically involves the reaction of phenylhydrazine with propyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole structure.

This compound interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.

- Cell Signaling : The compound affects cell signaling pathways related to inflammation and apoptosis, suggesting potential anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 (Liver) | 12.50 | 54.25 |

| HeLa (Cervical) | 17.82 | 38.44 |

| GM-6114 (Fibroblasts) | >50 | 80.06 |

These results indicate that the compound selectively inhibits cancer cells while showing minimal toxicity to normal fibroblasts, highlighting its potential as a therapeutic agent .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. Preliminary studies suggest it may modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of both active and inactive metabolites. This metabolic pathway is crucial for understanding its therapeutic efficacy and safety profile .

Case Studies

Several studies have focused on the biological activity of similar pyrazole derivatives:

- Antitumor Activity : A study reported that a closely related compound exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating strong growth inhibition .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives in animal models, demonstrating reduced inflammation markers following treatment .

Q & A

Basic: What are the established synthetic routes for 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization reactions using substituted hydrazides or ketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through a four-step process: cyclization, formylation, oxidation, and acylation . Phosphorus oxychloride (POCl₃) at 120°C is commonly used for cyclization of hydrazides to form pyrazole cores . Key intermediates are characterized via IR spectroscopy (to confirm carbonyl and amine groups) and NMR for regiochemical validation. Yield optimization often requires adjusting stoichiometric ratios of reagents like phenylhydrazine and ethyl acetoacetate .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of pyrazole derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- NMR : ¹H NMR resolves substituent positions (e.g., propyl chain integration at δ 0.9–1.5 ppm) and aryl proton splitting patterns .

- X-Ray Crystallography : Provides absolute configuration, as seen in studies of analogous compounds like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, where triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5088 Å, b = 9.8797 Å) confirm molecular geometry .

Advanced: How can reaction conditions be optimized for pyrazole synthesis using statistical experimental design?

Methodological Answer:

Design of Experiments (DoE) minimizes trial-and-error approaches. For example:

- Central Composite Design (CCD) : Optimizes variables like temperature, solvent polarity, and catalyst loading.

- Response Surface Methodology (RSM) : Models interactions between parameters (e.g., POCl₃ concentration vs. cyclization efficiency) .

A case study on TiO₂ photocatalysis used DoE to reduce experiments by 40% while maintaining resolution of key factors like reaction time and pH . Computational tools (e.g., quantum chemical calculations) further narrow optimal conditions by simulating transition states .

Advanced: How should researchers address contradictions in pharmacological activity data for pyrazole analogs?

Methodological Answer:

Contradictions in antimicrobial or receptor-binding data may arise from:

- Structural Isomerism : Regiochemical differences (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) alter bioactivity .

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and validate via dose-response curves .

- Cross-Validation : Compare results across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based models) .

For example, 1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide analogs showed divergent CB1 receptor affinities due to fluorination at the pentyl chain .

Methodological: What computational strategies enhance pyrazole reaction design and mechanistic analysis?

Methodological Answer:

- Reaction Path Search : Quantum mechanics (e.g., DFT) identifies intermediates and transition states, as demonstrated in ICReDD’s workflow combining computation and experimentation .

- Machine Learning (ML) : Trained on reaction databases to predict regioselectivity in cyclization steps.

- Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for improved yields .

For instance, Schiff base condensates of tris(2-aminoethyl)amine with pyrazole carboxaldehyde were analyzed via DFT to validate manganese(II) complex geometries .

Advanced: How are heterogeneous reaction conditions managed in pyrazole scale-up processes?

Methodological Answer:

- Membrane Technologies : Separate intermediates via nanofiltration (e.g., 200–500 Da membranes) to isolate pyrazole derivatives .

- Flow Chemistry : Improves heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization) .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, reducing off-line HPLC reliance .

Basic: What safety protocols are critical during pyrazole synthesis?

Methodological Answer:

- POCl₃ Handling : Use anhydrous conditions and PPE (gloves, goggles) due to its corrosive nature .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

- Ventilation : Control fumes via fume hoods, especially during solvent evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.